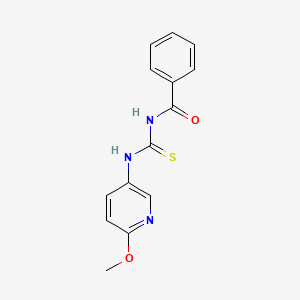

1-benzoyl-3-(6-methoxypyridin-3-yl)thiourea

Description

1-Benzoyl-3-(6-methoxypyridin-3-yl)thiourea is a substituted thiourea derivative characterized by a benzoyl group at the N1 position and a 6-methoxy-substituted pyridinyl moiety at the N3 position. Thioureas are widely studied for their diverse biological activities, including antioxidant, antimicrobial, and herbicidal properties, as well as their roles in coordination chemistry and supramolecular assembly .

Properties

IUPAC Name |

N-[(6-methoxypyridin-3-yl)carbamothioyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S/c1-19-12-8-7-11(9-15-12)16-14(20)17-13(18)10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJPFOXARDAFIMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601326021 | |

| Record name | N-[(6-methoxypyridin-3-yl)carbamothioyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601326021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49827980 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

96938-52-2 | |

| Record name | N-[(6-methoxypyridin-3-yl)carbamothioyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601326021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzoyl-3-(6-methoxypyridin-3-yl)thiourea typically involves the reaction of benzoyl chloride with 6-methoxypyridin-3-ylamine in the presence of a base, followed by the addition of thiourea. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-benzoyl-3-(6-methoxypyridin-3-yl)thiourea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Scientific Research Applications

1-Benzoyl-3-(6-methoxypyridin-3-yl)thiourea has been studied for several applications across different domains:

Antimicrobial Activity

Research indicates that thiourea derivatives exhibit notable antimicrobial properties. The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.

Case Study : A study evaluated the minimum inhibitory concentrations (MICs) of various thiourea derivatives, including 1-benzoyl-3-(6-methoxypyridin-3-yl)thiourea, against clinical isolates. Results showed significant antimicrobial activity, with MIC values comparable to standard antibiotics .

Anticancer Properties

The compound has shown promise in anticancer research. Its mechanism involves inducing apoptosis in cancer cells and inhibiting tumor growth.

Case Study : In vitro studies demonstrated that 1-benzoyl-3-(6-methoxypyridin-3-yl)thiourea exhibited cytotoxic effects against several cancer cell lines, with IC50 values ranging from 5 μM to 15 μM. The compound's structure was found to play a crucial role in enhancing its antiproliferative activity .

Anti-inflammatory Effects

Thiourea derivatives are known for their anti-inflammatory properties, which can be beneficial in treating inflammatory diseases.

Case Study : Experimental models have shown that 1-benzoyl-3-(6-methoxypyridin-3-yl)thiourea reduces inflammation markers in induced arthritis models, suggesting its potential as an anti-inflammatory agent .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases.

Case Study : In a mouse model of Alzheimer’s disease, treatment with 1-benzoyl-3-(6-methoxypyridin-3-yl)thiourea resulted in improved cognitive functions and reduced amyloid plaque formation, indicating its potential for neuroprotective applications .

Mechanism of Action

The mechanism of action of 1-benzoyl-3-(6-methoxypyridin-3-yl)thiourea involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or proteins, leading to antimicrobial or anticancer effects. The exact molecular pathways involved are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Key Features:

- Substituent Effects : The 6-methoxypyridinyl group differs from common aryl substituents (e.g., 4-methoxyphenyl, 4-hydroxyphenyl) by introducing a nitrogen atom in the aromatic ring, altering electron distribution and hydrogen-bonding capabilities. For example, 1-benzoyl-3-(4-hydroxyphenyl)thiourea exhibits a syn–anti conformation with a dihedral angle of 36.77° between the benzoyl and hydroxyphenyl planes . Similar planar arrangements are observed in 1-benzoyl-3-(4-methoxyphenyl)thiourea (CSD refcode: WIRZAY), suggesting that methoxy groups enhance planarity compared to bulkier substituents .

- Hydrogen Bonding : Intramolecular N–H⋯O bonds are common in benzoylthioureas, as seen in 1-benzoyl-3-[(2-benzylsulfanyl)phenyl]thiourea, where a six-membered pseudo-ring forms via N–H⋯O interactions . The pyridinyl group in the target compound may introduce additional N–H⋯N or N–H⋯S interactions, influencing crystal packing and stability.

Table 1: Structural Parameters of Selected Thiourea Derivatives

Antioxidant Activity:

Antimicrobial Activity:

- 1-Aroyl-3-aryl thioureas demonstrate broad-spectrum antibacterial activity against Staphylococcus aureus and E. coli . For example, 1-benzoyl-3-(5-chloro-2-hydroxyphenyl)thiourea shows significant antimicrobial activity, with the chloro and hydroxy groups contributing to membrane disruption . The pyridinyl group in the target compound may improve solubility and target binding compared to purely phenyl-based analogs.

Herbicidal Activity:

- 1-Benzoyl-3-(4,6-disubstituted-pyrimidinyl)thioureas are effective herbicides, with pyrimidine rings enhancing activity .

Computational and Supramolecular Studies

- DFT calculations on 1-benzoyl-3-(4-methoxyphenyl)thiourea reveal frontier molecular orbitals (HOMO-LUMO gaps) consistent with experimental antioxidant activity . Molecular docking studies suggest that methoxy and pyridinyl groups enhance interactions with enzymes like acetylcholinesterase, a target for neurodegenerative therapies .

- Ferrocenyl thioureas (e.g., 1-benzoyl-3-(4-ferrocenylphenyl)thiourea) exhibit unique supramolecular interactions via metal coordination, a feature absent in the target compound but highlighting substituent-dependent versatility .

Biological Activity

1-Benzoyl-3-(6-methoxypyridin-3-yl)thiourea is a compound that has attracted attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

1-Benzoyl-3-(6-methoxypyridin-3-yl)thiourea can be structurally represented as follows:

This compound features a benzoyl group and a methoxypyridine moiety, which are instrumental in its biological interactions.

The biological activity of 1-benzoyl-3-(6-methoxypyridin-3-yl)thiourea is primarily attributed to its ability to interact with specific molecular targets within cells. Thiourea derivatives are known to exhibit various mechanisms, including:

- Inhibition of Enzymatic Activity : Thioureas can inhibit enzymes involved in cancer cell proliferation and survival.

- Antioxidant Activity : The compound may scavenge free radicals, reducing oxidative stress in cells.

- Modulation of Cell Signaling Pathways : It can influence pathways associated with apoptosis and cell cycle regulation.

Anticancer Activity

Research has demonstrated that 1-benzoyl-3-(6-methoxypyridin-3-yl)thiourea exhibits significant anticancer properties. In vitro studies have shown its efficacy against various cancer cell lines:

These results indicate that the compound could serve as a lead for developing new anticancer agents.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses activity against both bacterial and fungal strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 25 | |

| Escherichia coli | 30 | |

| Candida albicans | 20 |

This antimicrobial activity suggests potential applications in treating infections caused by resistant strains.

Study 1: Anticancer Efficacy

A study conducted on the effects of 1-benzoyl-3-(6-methoxypyridin-3-yl)thiourea on HeLa cells reported that the compound induced apoptosis through the activation of caspase pathways, leading to increased cell death. The study utilized flow cytometry to assess apoptosis rates, revealing a significant increase in early and late apoptotic cells upon treatment with the compound compared to control groups.

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial effects of this thiourea derivative against various pathogens. The results demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting a dual mechanism of action involving both growth inhibition and biofilm disruption.

Q & A

Q. What are the standard synthetic routes for preparing 1-benzoyl-3-(6-methoxypyridin-3-yl)thiourea, and how can its purity be validated?

- Methodological Answer : The compound is typically synthesized via condensation reactions between benzoyl isothiocyanate and substituted aromatic amines. For example, analogous thiourea derivatives are prepared by reacting aryl amines with benzoyl isothiocyanate under anhydrous conditions . Post-synthesis, purity is validated using spectroscopic techniques:

- FTIR : Confirm the presence of thiourea C=S stretching (~1250–1350 cm⁻¹) and N–H vibrations (~3200 cm⁻¹).

- NMR : ¹H NMR should show signals for methoxy protons (~δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.5 ppm). ¹³C NMR will confirm the carbonyl (C=O, ~δ 165–170 ppm) and thiocarbonyl (C=S, ~δ 180 ppm) groups .

- Elemental Analysis : Verify C, H, N, and S percentages within ±0.4% of theoretical values.

Q. How is the crystal structure of this thiourea derivative determined, and what key structural features are observed?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Data Collection : Use a diffractometer (e.g., Agilent SuperNova) with Cu-Kα radiation.

- Structure Solution : Employ SHELXT for space group determination and SHELXL for refinement .

- Key Features : As seen in analogous structures, expect intramolecular N–H⋯O hydrogen bonds forming S(6) rings and intermolecular N–H⋯S interactions creating R₂²(8) motifs . For example, bond lengths like C=S (~1.68 Å) and C–O (~1.23 Å) should align with DFT-optimized geometries .

Advanced Research Questions

Q. How can computational methods like DFT resolve discrepancies between experimental and theoretical structural data?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level is used to optimize geometries and calculate bond lengths/angles. For instance:

- Compare experimental XRD bond lengths (e.g., C–S = 1.68 Å) with DFT-calculated values. Deviations >0.02 Å may indicate crystal packing effects .

- Analyze frontier molecular orbitals (FMOs) to identify reactive sites. A small HOMO-LUMO gap (<4 eV) suggests high reactivity, corroborating biological activity .

- Use Molecular Electrostatic Potential (MEP) maps to predict electrophilic/nucleophilic regions for docking studies .

Q. What experimental strategies address conformational variability in the asymmetric unit during crystallographic refinement?

- Methodological Answer : If multiple conformers exist (e.g., as in ’s two-molecule asymmetric unit):

- Twinning Analysis : Use SHELXL’s TWIN command to model overlapping lattices.

- Disorder Modeling : Refine occupancies of alternative positions with constraints (e.g., SIMU for thermal motion similarity).

- Validation Tools : Check R-factors (R₁ < 0.05 for high-quality data) and residual electron density (<±0.5 eÅ⁻³) .

Q. How are supramolecular interactions in this thiourea derivative exploited for bioapplicability studies?

- Methodological Answer : Non-covalent interactions (e.g., hydrogen bonds, π-stacking) influence biological activity. For example:

- DNA Interaction Assays : Use UV-Vis titration or fluorescence quenching to measure binding constants (K ~10⁴–10⁶ M⁻¹).

- Enzyme Inhibition : Test against targets like HIV-1 protease via colorimetric assays (e.g., % inhibition at 100 µM ).

- Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding poses with esterases/proteases, validated by in vitro IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.